![molecular formula C14H23NO5 B1528054 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1160246-92-3](/img/structure/B1528054.png)
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
Overview
Description
The compound “7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a spirocyclic structure (a structure where two rings share a single atom), an ester group (tert-butoxycarbonyl), and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic structure, followed by the introduction of the ester and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, often used to protect amines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic ring, an oxygen atom (from the oxa- group), a nitrogen atom (from the aza- group), a tert-butoxycarbonyl group, and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation. The tert-butoxycarbonyl group could be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The spirocyclic structure could influence the compound’s conformation and stability .Scientific Research Applications
Drug Discovery and Development
Spiro compounds like 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid are valued in pharmaceutical research for their unique three-dimensional structures, which can interact with various biological targets. They are used in the development of drugs with antidiabetic, anticancer, and anti-Alzheimer’s properties due to their ability to adapt to many biological targets .
Antioxidant Properties
These compounds may also serve as antioxidants, preventing damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which is crucial in the development of therapies for oxidative stress-related diseases .
Protein/Protein Interaction Inhibitors
Spirocyclic scaffolds are utilized in small molecule inhibitors that disrupt protein/protein interactions, such as the MDM2/p53 interaction in cancer cells, leading to the development of potential cancer therapies .
Enantioselective Synthesis
The enantioselective synthesis of spirocycles is a significant area of research due to their presence in natural products and potential therapeutic applications. The unique 3D properties of spiro compounds make them valuable in creating enantiomerically pure substances .
Solubility and Kinetics Profiles
Functionalized spiro compounds are researched for their favorable solubility and kinetics profiles, which are applicable in the separation of minor actinides from lanthanides, an important process in nuclear waste management .
Synthetic Methodologies
New synthetic routes to spiro building blocks have facilitated their incorporation into bioactive molecules, expanding the range of pharmacological applications and allowing for more complex drug designs .
Biological Activity
Spiro heterocycles exhibit extraordinary biological activity, making them a distinguishing property of various natural and synthetic compounds used in pharmaceutical chemistry .
Safety and Documentation
The safety profiles and documentation regarding handling and usage of spiro compounds like 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid are essential for their application in scientific research, ensuring they meet regulatory standards .
Safety and Hazards
properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXLEQWTDDMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163074 | |
Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid | |
CAS RN |
1160246-92-3 | |
Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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